molecular formula C12H10N6 B4644357 N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine

N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine

Cat. No. B4644357
M. Wt: 238.25 g/mol
InChI Key: HEUYILKQWNVVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine, also known as PTZ-343, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolopyrimidine derivatives and has shown promising results in several studies related to drug discovery, cancer treatment, and neuroscience.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine involves its ability to bind to specific enzymes and inhibit their activity. It has been shown to bind to the active site of protein kinases and block their catalytic activity. Similarly, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to inhibit the activity of phosphodiesterases by binding to their catalytic sites.
Biochemical and Physiological Effects:
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been shown to have anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine is its ability to selectively inhibit specific enzymes, which makes it a valuable tool for studying various cellular processes. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has shown promising results in several studies related to drug discovery and cancer treatment. However, one of the limitations of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine. One of the potential applications of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine is in the treatment of neurological disorders, where it has shown promising results in animal models. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine may be used as a tool for studying the role of specific enzymes in various cellular processes. Furthermore, the synthesis of new derivatives of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine may lead to the discovery of compounds with improved efficacy and reduced toxicity.

Scientific Research Applications

N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on several enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. Additionally, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-2-pyrimidinamine has been studied for its potential use in cancer treatment, where it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-2-5-9(6-3-1)10-15-12(18-17-10)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUYILKQWNVVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.